molecular formula C15H11NOS B5096870 (2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B5096870
M. Wt: 253.32 g/mol
InChI Key: AWQIPAZJJFCVDW-UHFFFAOYSA-N
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Description

(2E)-2-[(Phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a chemical scaffold based on the benzothiophene core, a structure of significant interest in medicinal chemistry and drug discovery. The benzothiophene motif is recognized as a privileged structure in the design of biologically active compounds. This specific derivative, featuring an imine functional group, presents a key intermediate for researchers exploring the synthesis of novel heterocyclic compounds. Such molecular frameworks are frequently employed in the development of potential pharmacologically active agents, given the established utility of benzothiophene derivatives in various therapeutic areas . Researchers can utilize this compound as a versatile building block to construct more complex polyheterocyclic systems, such as those investigated for their cytotoxic and antibacterial properties in scientific studies . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(phenyliminomethyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-15-12-8-4-5-9-13(12)18-14(15)10-16-11-6-2-1-3-7-11/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQIPAZJJFCVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of a benzothiophene derivative with a phenylamine derivative under specific reaction conditions. The reaction often requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create probes for various biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for further investigation as a therapeutic agent.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-2-[(PHENYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Differences

The target compound features a benzothiophen-3-one core, whereas analogs such as 3,6-dihydro-2H-1,3-thiazine-2-thiones (e.g., compounds 1e, 1f, 1g, 1h in ) have a sulfur-containing thiazine ring fused to a thiocarbonyl group. Key distinctions include:

  • Aromaticity : Benzothiophen-3-one is fully aromatic, enabling resonance stabilization, while thiazine-thiones exhibit partial conjugation with sulfur atoms.
  • Electrophilicity : The ketone in benzothiophen-3-one increases electrophilicity at C3, whereas the thiocarbonyl group in thiazine-thiones enhances reactivity at the sulfur center.

Substituent Effects

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzothiophen-3-one (E)-Phenylamino methylidene Imine (C=N), ketone (C=O)
1e () Thiazine-2-thione Mesityl, phenyl Thiocarbonyl (C=S), aromatic rings
1h () Thiazine-2-thione 2-Trifluoromethylphenyl, 4-methoxyphenyl Electron-withdrawing (-CF₃), electron-donating (-OMe)

The target’s phenylimino group contrasts with the aryl and trifluoromethyl substituents in analogs, which modulate electronic and steric profiles. For example, the -CF₃ group in 1h increases electrophilicity, while -OMe in 1g enhances electron density .

Spectral Data Comparison

NMR Spectroscopy:
  • Target Compound : Expected signals include a deshielded imine proton (δ ~8–9 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
  • Analogues : Thiazine-thiones show broad singlets for NH protons (δ ~9.0–9.1 ppm) and distinct thiocarbonyl-coupled protons (e.g., 1h: δ 5.44 ppm for CH₂) .
High-Resolution Mass Spectrometry (HRMS):
Compound Observed [MH+] Calculated [MH+] Deviation (ppm)
1e () 326.1020 326.1032 -3.7
1h () 382.0515 382.0542 -7.1

The target compound’s HRMS would likely align closely with its molecular formula (C₁₅H₁₁NOS), with deviations <5 ppm confirming purity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-2-[(phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize a condensation reaction between 2,3-dihydro-1-benzothiophen-3-one and phenylhydrazine under acidic conditions (e.g., acetic acid) to form the Schiff base. Optimize reaction temperature (60–80°C) and time (4–6 hours) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm, imine proton at δ 8.3–8.5 ppm) and IR (C=N stretch at ~1600 cm1^{-1}) .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodology :

  • Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100 K using a Mo-Kα source.
  • Structure Solution : Use SHELXT ( ) for automated space-group determination and initial phase estimation.
  • Refinement : Refine with SHELXL ( ) to optimize bond lengths, angles, and displacement parameters. Validate using OLEX2 ( ) for graphical representation and R-factor analysis (target R1<0.05R_1 < 0.05) .

Q. What spectroscopic techniques are critical for characterizing the electronic properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Analyze π→π* and n→π* transitions in DMSO (λmax_{\text{max}} ~300–400 nm) to assess conjugation.
  • Fluorescence Spectroscopy : Measure emission spectra (excitation at 350 nm) to evaluate potential as a fluorophore.
  • Cyclic Voltammetry : Determine redox behavior (e.g., oxidation of the benzothiophene ring) in acetonitrile with a Ag/AgCl reference electrode .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G * ( ) to map frontier molecular orbitals (HOMO/LUMO). A high LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the imine group.
  • Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., imine nitrogen) for electrophilic substitution pathways.
  • Transition-State Modeling : Apply Gaussian 09 to simulate reaction pathways (e.g., Michael addition) and activation energies .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • In Vitro–In Vivo Correlation (IVIVC) : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain discrepancies.
  • Dose Optimization : Conduct pharmacokinetic studies (e.g., plasma concentration vs. time profiles in rodents) to identify bioavailability limitations.
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm mechanism of action (e.g., inhibition of COX-2 for anti-inflammatory activity) .

Q. How can regioselectivity challenges during derivatization of the benzothiophene core be addressed?

  • Methodology :

  • Protecting Groups : Temporarily block the imine nitrogen with Boc (tert-butyloxycarbonyl) to direct electrophiles to the benzothiophene ring.
  • Catalytic Control : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)2_2/ligand systems) for selective functionalization at the 5-position.
  • Kinetic vs. Thermodynamic Analysis : Monitor reaction intermediates via LC-MS to favor desired products .

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